5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a brominated tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. Its structure combines a rigid tetrahydroisoquinoline scaffold with functional groups that enhance its utility in organic synthesis, particularly as an intermediate in pharmaceutical and catalytic applications. The Boc group provides steric protection for the secondary amine, while the bromine substituent at position 5 introduces electronic and steric effects that influence reactivity and regioselectivity in further derivatization .
The compound’s synthesis likely involves multi-step protocols common to tetrahydroisoquinoline derivatives, such as cyclization of amino acid precursors or functionalization via halogenation and Boc protection .
Properties
Molecular Formula |
C15H18BrNO4 |
|---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
5-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-8-9-5-4-6-11(16)10(9)7-12(17)13(18)19/h4-6,12H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
MDSRWZMWZMLQET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine can yield a variety of amine derivatives, which can be further functionalized for use in medicinal chemistry .
Scientific Research Applications
5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used to study the effects of brominated tetrahydroisoquinoline derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and Boc group can influence the compound’s binding affinity and specificity, making it a valuable tool in drug design. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with structurally related compounds, focusing on substituent effects, functional group variations, and applications.
Table 1: Structural and Functional Comparisons
Key Insights
Substituent Position Effects :
- Bromine at position 5 (target compound) vs. position 6 () alters electronic density and steric hindrance. For instance, bromine at position 5 may deactivate the aromatic ring toward electrophilic substitution compared to position 6, affecting downstream reactivity .
- The Boc group in the target compound offers superior stability over labile sulfonyl or ethoxy groups in analogs, making it preferable for multi-step syntheses .
Functional Group Impact :
- Carboxylic acid at position 3 enables conjugation or salt formation, enhancing bioavailability in drug candidates. In contrast, carboxamide derivatives (e.g., ) are more suited for coordination chemistry in catalysis .
- Hydrochloride salts () improve solubility but limit compatibility with acid-sensitive reactions compared to the neutral Boc-protected form .
Limited data exist on the target compound’s biological activity, unlike its sulfonamide analogs, which are documented in industrial catalogs () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
